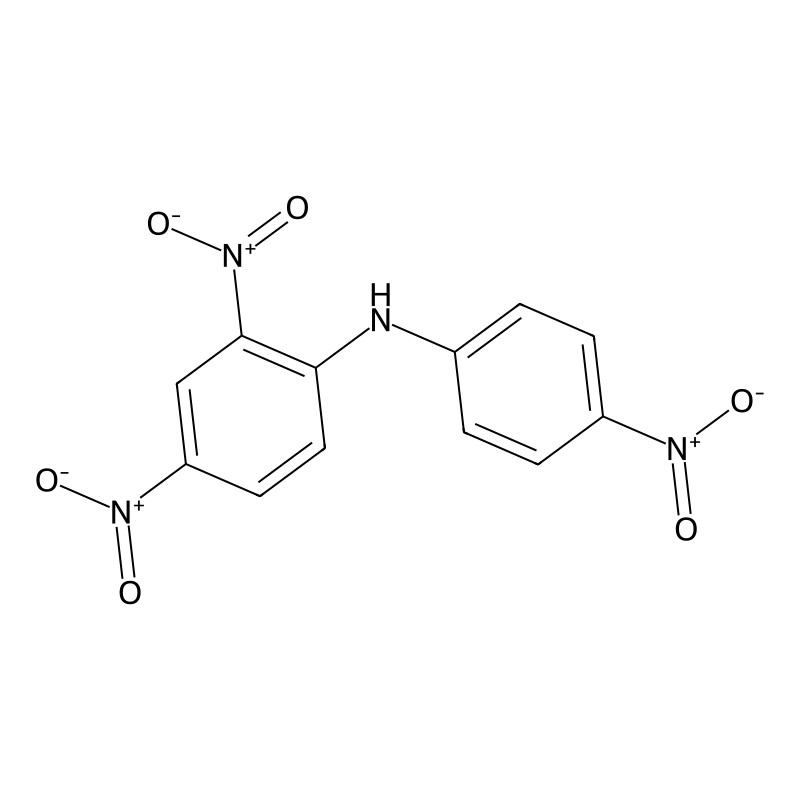

2,4-Dinitro-N-(4-nitrophenyl)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,4-Dinitro-N-(4-nitrophenyl)aniline is an organic compound with the molecular formula CHNO and a molecular weight of approximately 304.215 g/mol. This compound is characterized by the presence of two nitro groups and an aniline moiety, making it part of the dinitroaniline class, which includes various isomers such as 2,3-dinitroaniline and 2,5-dinitroaniline. It exhibits moderate toxicity and is known for its explosive properties, particularly when exposed to heat or friction .

- Reduction: The nitro groups can be reduced to form corresponding amines under specific conditions using reducing agents like hydrogen gas in the presence of palladium or sodium borohydride.

- Substitution: The aniline nitrogen can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups at the para position relative to the amino group.

- Electrophilic Aromatic Substitution: The compound can also undergo electrophilic substitution reactions due to the electron-rich nature of the aromatic rings .

The synthesis of 2,4-Dinitro-N-(4-nitrophenyl)aniline can be achieved through several methods:

- Nitration of Aniline Derivatives: A common method involves nitrating an appropriate aniline derivative followed by subsequent reactions to introduce additional nitro groups.

- Reaction with 2,4-Dinitrochlorobenzene: This method involves reacting 2,4-dinitrochlorobenzene with ammonia in a suitable solvent mixture, leading to the formation of 2,4-Dinitroaniline, which can then be further reacted to obtain the desired compound .

- Electrophilic Aromatic Substitution: Acetyl protection can be utilized to prevent unwanted reactions during nitration processes, allowing for selective introduction of nitro groups .

2,4-Dinitro-N-(4-nitrophenyl)aniline has several applications:

- Explosives: Due to its explosive properties, it is used in formulations that require high detonation velocity.

- Dye Manufacturing: It serves as an intermediate in the production of azo dyes and other colorants used in textiles and printing inks.

- Research Reagent: The compound is utilized in chemical research for various applications involving organic synthesis and material science .

Several compounds share structural similarities with 2,4-Dinitro-N-(4-nitrophenyl)aniline. Here are a few notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,4-Dinitroaniline | CHNO | Simple dinitro derivative without additional phenyl groups |

| 2-Fluoro-N,N-bis(4-nitrophenyl)aniline | CHFNO | Contains fluorine and two nitrophenyl groups enhancing reactivity |

| 2-Fluoro-4-nitroaniline | CHFNO | Similar structure but with only one nitrophenyl group |